molecular formula C6H4FIO B1400302 4-Fluoro-3-iodophenol CAS No. 897956-98-8

4-Fluoro-3-iodophenol

Cat. No. B1400302
M. Wt: 238 g/mol
InChI Key: QMDMLMOPLZBFTC-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodophenol is a compound with the molecular formula C6H4FIO . It has a molecular weight of 238 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodophenol is 1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H . This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 9 heavy atoms .


Physical And Chemical Properties Analysis

4-Fluoro-3-iodophenol has a molecular weight of 238.00 g/mol . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . The compound has a topological polar surface area of 20.2 Ų . It has a complexity of 99.1 .

Scientific Research Applications

Arylation Under Microwave Conditions

The arylation of iodophenols, including 4-iodophenol, with 2-fluorobenzaldehyde can be carried out in the presence of K2CO3 in DMF solvent under microwave conditions. This process is enhanced by using triethylbenzylammonium chloride as a phase transfer catalyst, especially for 4-iodophenol (Bálint et al., 2013).

Radiosynthesis of 4-[¹⁸F]fluorophenol

Bis(4-benzyloxyphenyl)iodonium salts are effective precursors for the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for complex molecules. These salts facilitate the synthesis of 4-[¹⁸F]fluorophenol in a no-carrier-added form, showing high yields under specific conditions (Helfer et al., 2013).

Enhancement in Immunodot and Western Blotting Assays

The application of 4-iodophenol significantly enhances luminol-based immunodot and Western blotting assays. It facilitates a 3-fold and 10-fold signal enhancement, respectively, when added to luminol in specific concentrations (Leong & Fox, 1988).

Degradation by Sulfate-Reducing Consortia

Sulfidogenic consortia can utilize 4-iodophenol, among other halogenated phenols, for anaerobic degradation. This process is linked to sulfate reduction and results in the complete mineralization of these compounds (Häggblom & Young, 1995).

Influence on Semiconductor Sensitized Photodegradation

Studies on the influence of inorganic oxidants and metal ions on semiconductor-sensitized photodegradation of 4-fluorophenol provide insights into the degradation process and the efficiency of various catalysts and oxidants in this reaction (Selvam et al., 2007).

Synthesis of No-Carrier-Added 4-[18F]Fluorophenol

The synthesis of 4-[18F]Fluorophenol, another crucial synthon, can be achieved using 4-benzyloxyphenyl-(2-thienyl)iodonium bromide. This method yields no-carrier-added [18F]fluorophenol in significant radiochemical yields, demonstrating its potential in synthesizing complex radiopharmaceuticals (Ross et al., 2011).

Applications in Analytical Chemistry

4-Iodophenol has been applied as an enhancer in the direct detection of horseradish peroxidase encapsulated in liposomes, significantly increasing the chemiluminescence intensity and improving detection sensitivity (Kamidate et al., 2009).

Safety And Hazards

The safety data sheet for 3-Fluoro-4-iodophenol, a similar compound, suggests avoiding contact with skin and eyes, and avoiding breathing in mist, gas, or vapors . It also recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .

properties

IUPAC Name

4-fluoro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDMLMOPLZBFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Cosimbescu - 2000 - search.proquest.com
The design progression, synthesis, and characterization of three main series of fluorinated tolane liquid crystal compounds are described. A variety of analogs has been prepared and …
Number of citations: 2 search.proquest.com

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